molecular formula C12H15Cl2NO B11747147 1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one

1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one

Cat. No.: B11747147
M. Wt: 260.16 g/mol
InChI Key: UWWIVSDHJKBHQX-UHFFFAOYSA-N
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Description

1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one is a chemical compound known for its significant applications in medicinal chemistry, particularly in cancer treatment. This compound is a derivative of nitrogen mustard, a class of compounds known for their alkylating properties, which can interfere with DNA replication in cancer cells .

Preparation Methods

The synthesis of 1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one typically involves the reaction of 3-aminoacetophenone with 2-chloroethyl chloroformate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with another equivalent of 2-chloroethyl chloroformate to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into different reduced forms, which may have distinct properties and applications.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its effects on cellular processes, particularly DNA replication and repair.

    Medicine: It is a key component in the development of chemotherapeutic agents for cancer treatment.

    Industry: The compound is used in the production of various pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The primary mechanism of action of 1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one involves the alkylation of DNA. The compound forms covalent bonds with the guanine bases in DNA, leading to cross-linking of the DNA strands. This cross-linking prevents the DNA from uncoiling and separating, which is essential for DNA replication and cell division. As a result, the compound effectively inhibits the proliferation of rapidly dividing cancer cells .

Comparison with Similar Compounds

1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one is unique compared to other nitrogen mustard derivatives due to its specific structure and reactivity. Similar compounds include:

    Chlorambucil: Another nitrogen mustard derivative used in chemotherapy.

    Cyclophosphamide: A widely used chemotherapeutic agent that also contains a nitrogen mustard moiety.

Properties

Molecular Formula

C12H15Cl2NO

Molecular Weight

260.16 g/mol

IUPAC Name

1-[3-[bis(2-chloroethyl)amino]phenyl]ethanone

InChI

InChI=1S/C12H15Cl2NO/c1-10(16)11-3-2-4-12(9-11)15(7-5-13)8-6-14/h2-4,9H,5-8H2,1H3

InChI Key

UWWIVSDHJKBHQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N(CCCl)CCCl

Origin of Product

United States

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